3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide is an organic compound with the molecular formula C17H17BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide typically involves the bromination of N-[3-(1-pyrrolidinyl)phenyl]benzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with biological receptors or enzymes, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[3-(pyrrolidin-1-yl)phenyl]benzamide
- 1-Bromo-3-phenylpropane
- 3-Bromo-N-(1-cyclohexyl-3-pyrrolidinyl)benzamide
Uniqueness
This compound is unique due to the presence of both a bromine atom and a pyrrolidinyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17BrN2O |
---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
3-bromo-N-(3-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17BrN2O/c18-14-6-3-5-13(11-14)17(21)19-15-7-4-8-16(12-15)20-9-1-2-10-20/h3-8,11-12H,1-2,9-10H2,(H,19,21) |
InChI Key |
CQWBFWKCUCSLDZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.